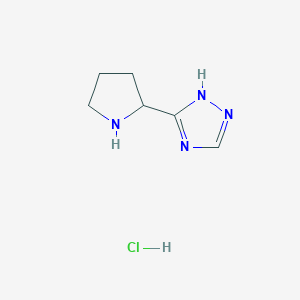

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

5-pyrrolidin-2-yl-1H-1,2,4-triazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2,(H,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJXESMZBQZREB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=NN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride chemical properties

An In-Depth Technical Guide to 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole Hydrochloride

As a Senior Application Scientist in medicinal chemistry and synthetic development, I often encounter molecules that serve as critical linchpins in drug discovery. 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is one such privileged scaffold. By fusing the conformational flexibility and basicity of a pyrrolidine ring with the robust hydrogen-bonding network of a 1,2,4-triazole, this compound has become a cornerstone in the design of kinase inhibitors, GPCR ligands, and novel antiviral agents.

This whitepaper provides a comprehensive analysis of its physicochemical properties, pharmacological utility as a bioisostere, and a self-validating protocol for its synthesis and scale-up.

Physicochemical Profiling and Structural Dynamics

The utility of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole stems from its unique structural dynamics. The 1,2,4-triazole ring exhibits annular tautomerism (1H, 2H, and 4H forms). In physiological environments, the relative population of these tautomers is dictated by the electronic influence of the adjacent pyrrolidine ring.

Why the Hydrochloride Salt? The free base of the pyrrolidine ring is highly susceptible to oxidative degradation and exhibits poor solubility in aqueous media. By isolating the compound as a hydrochloride salt, we achieve two critical outcomes:

-

Oxidative Stabilization: Protonation of the secondary amine prevents lone-pair participation in oxidative pathways.

-

Assay Compatibility: The salt form dramatically enhances aqueous solubility, ensuring uniform concentration gradients during in vitro biological assays and high-throughput screening (HTS).

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride |

| CAS Registry Number | 1955523-42-8 (Mono-HCl) / 2044705-49-7 (S-enantiomer Di-HCl)[1] |

| Molecular Formula | C₆H₁₁ClN₄ |

| Molecular Weight | 174.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | High in H₂O and DMSO; Insoluble in non-polar solvents (Hexane) |

| Storage Conditions | Desiccated at 2-8°C under an inert argon atmosphere |

Pharmacological Significance: The Amide Bioisostere Paradigm

In drug development, the amide bond is ubiquitous but often suffers from metabolic liabilities, specifically rapid hydrolysis by amidases. The 1,2,4-triazole ring is strategically deployed as an amide bioisostere .

The Causality of Binding: The triazole ring mimics the planar geometry of an amide while offering superior metabolic stability. Furthermore, it provides both a hydrogen-bond donor (N-H) and acceptors (N atoms), allowing it to anchor deeply into target protein pockets, such as the hinge region of kinases. Recent breakthroughs in combating β-coronaviruses have demonstrated that substituting an amide with a 1,2,4-triazole in host CSNK2 inhibitors significantly improves both potency and metabolic stability .

When coupled with the pyrrolidine ring—which acts as a basic anchor capable of forming ionic interactions with acidic residues (like Aspartate or Glutamate)—the resulting pharmacophore is highly potent.

Figure 1: Pharmacophore binding model illustrating key target interactions.

Synthetic Methodology & Scale-Up Protocol

Synthesizing 3-substituted 1,2,4-triazoles requires precise control over cyclization thermodynamics. The most reliable de novo approach involves the condensation of an acyl hydrazide with a one-carbon donor .

The following protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure the integrity of each transformation.

Step-by-Step Experimental Protocol

Step 1: Hydrazide Formation

-

Procedure: Dissolve N-Boc-L-proline (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0°C to activate the carboxylic acid. Stir for 1 hour until CO₂ evolution ceases. Add hydrazine hydrate (3.0 eq) dropwise.

-

Causality: CDI is chosen over EDC/HOBt because the imidazole byproduct is easily washed away, preventing nucleophilic interference in the subsequent cyclization.

-

IPC: LC-MS analysis must confirm the mass of the Boc-prolyl hydrazide intermediate [M+H]⁺.

Step 2: Triazole Cyclization

-

Procedure: Isolate the hydrazide and dissolve it in ethanol. Add formamidine acetate (2.5 eq) and reflux at 85°C for 12 hours.

-

Causality: Formamidine acetate acts as the requisite single-carbon electrophile. The elevated temperature provides the activation energy needed to drive the thermodynamically favored ring closure of the 1,2,4-triazole.

-

IPC: TLC (DCM:MeOH 9:1). The starting material will be ninhydrin positive, while the newly formed Boc-protected triazole will be UV active (254 nm) and ninhydrin negative.

Step 3: Deprotection and Salt Precipitation

-

Procedure: Concentrate the reaction mixture and purify via short-pad silica filtration. Dissolve the purified Boc-protected triazole in minimal diethyl ether. Slowly add 4M HCl in dioxane (5.0 eq) at 0°C. Stir for 4 hours.

-

Causality: The anhydrous acidic environment quantitatively cleaves the tert-butyl carbamate (Boc) group. Simultaneously, the liberated pyrrolidine nitrogen is protonated. Because the resulting hydrochloride salt is highly polar, it crashes out of the non-polar ether/dioxane mixture, driving the reaction to completion and self-purifying the product.

-

Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to yield 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride.

Figure 2: Step-by-step synthetic workflow for 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride.

Analytical Characterization Standards

To validate the final batch for HTS or further derivatization, the following analytical benchmarks must be met:

-

¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic triazole C5-proton singlet at ~8.5 ppm. The pyrrolidine α-proton should appear as a multiplet shifted downfield (~4.5 ppm) due to the adjacent protonated amine.

-

High-Resolution Mass Spectrometry (HRMS): ESI-MS should display the free base [M+H]⁺ peak at m/z 139.0984.

-

Chiral HPLC: If synthesized from L-proline, enantiomeric excess (ee) must be >98% to ensure no racemization occurred during the CDI activation step.

References

-

An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry / PMC. Available at:[Link]

-

More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. ResearchGate. Available at:[Link]

Sources

Structural and Functional Profiling of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole Hydrochloride in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of a drug discovery program. 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride represents a highly privileged, dual-pharmacophore building block. By fusing a basic, conformationally restricted pyrrolidine ring with a metabolically robust 1,2,4-triazole, this molecule provides an ideal template for targeting complex G-protein-coupled receptors (GPCRs) and kinases.

As an application scientist, I approach this molecule not merely as a chemical structure, but as a functional tool. The triazole acts as a superior amide bioisostere—resisting enzymatic degradation while maintaining critical hydrogen-bonding networks—while the pyrrolidine serves as a basic anchor for salt-bridge formation. This whitepaper details the physicochemical rationale, synthetic methodologies, and real-world pharmacological applications of this critical scaffold.

Molecular Architecture & Physicochemical Properties

The architecture of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole is defined by the covalent linkage between the C2 position of the pyrrolidine and the C3 position of the triazole.

Causality in Design: Why utilize the 4H-1,2,4-triazole isomer over the 1H-isomer? In the solid state and within protein binding pockets, the 4H-tautomer is frequently stabilized by intermolecular hydrogen bonding networks. Furthermore, why isolate this as a hydrochloride (or dihydrochloride) salt? Free pyrrolidines are highly nucleophilic; they are susceptible to N-oxidation and readily react with atmospheric CO₂ to form carbamates. Converting the molecule to a hydrochloride salt (often cataloged as a dihydrochloride under CAS 1909309-35-8) locks the nitrogen in a protonated, non-reactive state, ensuring long-term shelf stability and high aqueous solubility for biological assays[1].

Table 1: Physicochemical & Pharmacological Parameters

| Parameter | Value | Pharmacological Significance |

| Molecular Formula | C₆H₁₀N₄ • xHCl | Low molecular weight enables high Ligand Efficiency (LE) during fragment-based drug design. |

| CAS Registry Number | 1909309-35-8 (Dihydrochloride) | Standardized identifier for the highly stable dihydrochloride salt form[1]. |

| Triazole pKₐ | ~10.0 (deprotonation) | Remains neutral at physiological pH; acts as a highly stable, bidirectional H-bond donor/acceptor. |

| Pyrrolidine pKₐ | ~9.5 - 10.0 | Fully protonated at physiological pH (7.4), enabling critical electrostatic salt-bridge interactions with target proteins. |

| Topological Polar Surface Area | ~41.5 Ų (free base) | Excellent membrane permeability profile, making it highly suitable for CNS-targeted therapeutics. |

Synthetic Methodology & Workflow

The synthesis of chiral pyrrolidine-triazole systems is a highly sensitive process where the absolute preservation of the C2 stereocenter is paramount[2]. The protocol below is designed as a self-validating system: the successful precipitation of the target salt directly correlates with the completion of the deprotection phase.

Experimental Protocol: Step-by-Step Synthesis

-

Hydrazinolysis (Intermediate Formation): Dissolve the chiral pool precursor, (S)-1-Boc-2-cyanopyrrolidine, in anhydrous ethanol. Add hydrazine hydrate (1.5 equivalents) and reflux for 4 hours. This converts the highly reactive nitrile into a stable amidrazone intermediate. Expert Insight: Do not exceed 4 hours, as prolonged heating in basic conditions can initiate trace racemization.

-

Cyclization (Triazole Ring Closure): Concentrate the mixture in vacuo. Resuspend the crude amidrazone in triethyl orthoformate (which acts as both the solvent and the C5 carbon source) and add a catalytic amount of p-toluenesulfonic acid (pTSA). Heat at 90°C for 6 hours. The orthoester drives the dehydration and cyclization, yielding the N-Boc-protected triazole.

-

Deprotection & Salt Precipitation: Dissolve the purified Boc-protected intermediate in anhydrous dichloromethane (DCM). Cool the reaction to 0°C and add 4M HCl in dioxane dropwise. Stir for 2 hours while allowing it to warm to room temperature. Causality Check: The acidic environment cleaves the Boc group. Because the resulting free amine is highly basic, it immediately reacts with the HCl to form the hydrochloride salt, which is insoluble in DCM/dioxane and precipitates out as a pure white solid.

Synthetic workflow for 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole HCl from a chiral precursor.

Pharmacological Applications: The Orexin 2 Receptor (OX2R) Case Study

The true value of the 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole scaffold is realized in target-directed drug discovery. A premier example is its use in the development of Orexin 2 Receptor (OX2R) antagonists and imaging probes.

Watanabe et al. (2023) successfully utilized the triazole-pyrrolidine (TP) scaffold to develop novel radioiodinated derivatives for detecting OX2R in the brain[3]. The TP backbone is a privileged structure because it perfectly maps to the orthosteric binding site of orexin receptors. The pyrrolidine nitrogen forms a critical salt bridge with a conserved aspartate residue in the GPCR transmembrane domain. Simultaneously, the triazole ring acts as a rigid, metabolically stable spacer that vectors lipophilic aryl substituents deep into adjacent hydrophobic sub-pockets, ensuring high binding affinity and receptor subtype selectivity[3].

Pharmacophore interaction network of the triazole-pyrrolidine scaffold in a receptor pocket.

Analytical Validation & Quality Control

To ensure the structural integrity and enantiomeric purity of the synthesized hydrochloride salt, the following analytical workflow must be executed. This protocol guarantees that the compound is assay-ready.

Analytical Protocol

-

LC-MS (ESI+) Analysis: Dissolve a 1 mg/mL sample in LC-MS grade water/acetonitrile (0.1% formic acid). The expected [M+H]⁺ for the free base (C₆H₁₀N₄) is m/z 139.1. The presence of this intact mass, coupled with the absence of the Boc-protected mass (m/z 239.1), provides immediate orthogonal confirmation of successful deprotection.

-

NMR Spectroscopy: Dissolve the salt in DMSO-d₆. In ¹H-NMR, the triazole C5-H will appear as a distinct, sharp singlet far downfield (~8.5 ppm). The pyrrolidine C2-H will present as a multiplet (~4.5-4.8 ppm). The presence of broad, exchangeable signals for the protonated amine (-NH₂⁺) confirms the salt stoichiometry.

-

Chiral HPLC: Run the neutralized free-base sample on a Chiralpak AD-H column using a hexane/isopropanol/diethylamine (80:20:0.1) mobile phase. The enantiomeric excess (ee) must remain >98%, validating that the harsh thermal conditions of the orthoester cyclization did not compromise the chiral integrity of the pyrrolidine ring.

References

- NextSDS. "3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride - NextSDS Substance Database". NextSDS.

- Watanabe, H., Ide, T., Ono, M. "Synthesis and Characterization of Novel Radioiodinated Triazole-Pyrolidine Derivative to Detect Orexin 2 Receptor in the Brain". Chemical and Pharmaceutical Bulletin (J-Stage), 2023.

- Yeganyan, T. "Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity". Chemistry of Heterocyclic Compounds (ResearchGate), 2025.

Sources

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole Hydrochloride

Abstract

The 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride represents a molecule of significant interest due to its composite structure, which combines two key pharmacophores: the pyrrolidine ring and the 1,2,4-triazole nucleus. While the specific mechanism of action for this particular compound is not extensively documented in publicly available literature, its structural motifs are prevalent in a wide array of pharmacologically active agents. This technical guide synthesizes the current understanding of these individual scaffolds to postulate and explore the most probable mechanisms of action for 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride. We will delve into potential enzyme inhibition, receptor modulation, and other cellular activities, providing a framework for future research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of potential therapeutic applications and the experimental workflows required for their validation.

The Pyrrolidinyl-Triazole Scaffold: A Privileged Motif in Pharmacology

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets. The combination of a pyrrolidine ring and a 1,2,4-triazole ring in one molecule suggests a high potential for diverse biological activity.

-

The Pyrrolidine Ring: As a five-membered nitrogen heterocycle, the pyrrolidine ring is a common feature in numerous natural products and synthetic drugs.[1][2] Its non-planar, flexible structure allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor, and its presence often enhances aqueous solubility and other desirable pharmacokinetic properties.[3]

-

The 1,2,4-Triazole Ring: The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents with a broad spectrum of activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[4] This is due to its unique physicochemical properties, including its ability to participate in hydrogen bonding and dipole-dipole interactions, as well as its metabolic stability.[5]

The fusion of these two scaffolds in 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride suggests a molecule with significant therapeutic potential, likely acting through one or more of the mechanisms detailed below.

Caption: The synergy of two privileged scaffolds.

Potential Mechanisms of Action and Therapeutic Targets

Based on extensive literature on structurally related compounds, the primary mechanism of action for 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is likely to be enzyme inhibition. However, other modes of action, such as receptor modulation, cannot be ruled out.

Enzyme Inhibition

The 1,2,4-triazole moiety is a well-established pharmacophore in numerous enzyme inhibitors.

-

Cholinesterase Inhibition: Derivatives of 1,2,4-triazole have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7][8] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the management of Alzheimer's disease. The nitrogen atoms of the triazole ring can interact with the catalytic triad of the enzyme's active site.

-

α-Glucosidase Inhibition: Several studies have reported the potential of 1,2,4-triazole derivatives to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[6][7][8] Inhibition of this enzyme can help to control postprandial hyperglycemia in patients with type 2 diabetes.

-

Anti-inflammatory (COX/LOX Inhibition): Compounds containing the 1,2,4-triazole ring have been investigated as inhibitors of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[9] This suggests potential applications in the treatment of inflammatory disorders.

-

Antifungal (CYP51 Inhibition): The most well-documented mechanism for many 1,2,4-triazole-based antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

-

Anticancer (Kinase Inhibition): Certain 1,2,4-triazole derivatives have demonstrated anti-proliferative activity against cancer cell lines, with some acting as inhibitors of cyclin-dependent kinases (CDKs) such as CDK4 and CDK6.[10]

Receptor Modulation

-

Metabotropic Glutamate Receptor 5 (mGluR5) Modulation: Patent literature describes fused pyrrolidine-1,2,4-triazole derivatives as modulators of mGluR5.[11] These receptors are implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and chronic pain.

Other Potential Mechanisms

-

Mitochondrial Permeability Transition Pore (mPTP) Blockade: Pyrrolidinyl triazoles have been identified as potent blockers of the mPTP, a protein complex in the inner mitochondrial membrane.[12][13] Dysregulation of the mPTP is involved in various pathological conditions, including ischemia-reperfusion injury and neurodegenerative diseases.

-

Antimicrobial Activity: A broad range of 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties against various pathogens.[4][12][14][15][16][17]

Table 1: Summary of Potential Biological Activities of Pyrrolidinyl-Triazole Scaffolds from Literature

| Biological Activity | Target/Mechanism | Example Compound Class | Reference(s) |

| Neurodegenerative Disease | AChE/BChE Inhibition | 1,2,4-Triazole derivatives | [6][7][8] |

| Diabetes | α-Glucosidase Inhibition | 1,2,4-Triazole derivatives | [6][7][8] |

| Inflammation | COX/LOX Inhibition | 1,2,4-Triazole derivatives | [9] |

| Fungal Infections | CYP51 Inhibition | 1,2,4-Triazole antifungals | |

| Cancer | CDK4/CDK6 Inhibition, Anti-proliferative | Indolyl 1,2,4-triazoles | [10] |

| CNS Disorders | mGluR5 Modulation | Fused pyrrolidine-1,2,4-triazoles | [11] |

| Ischemia/Neurodegeneration | mPTP Blockade | Pyrrolidinyl triazoles | [12][13] |

| Bacterial Infections | General Antimicrobial | 1,2,4-Triazole derivatives | [14][17] |

Proposed Experimental Workflows for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride, a systematic, multi-pronged experimental approach is required.

Caption: Workflow for MoA Elucidation.

In Silico Screening

-

Objective: To predict the binding affinity of the compound to the active sites of potential target proteins.

-

Methodology:

-

Obtain the 3D structure of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride.

-

Retrieve the crystal structures of target proteins (e.g., AChE, α-glucosidase, CDK6, mGluR5) from the Protein Data Bank (PDB).

-

Perform molecular docking simulations using software such as AutoDock or Schrödinger Suite.

-

Analyze the docking scores and binding poses to identify the most likely targets.

-

In Vitro Enzyme Inhibition Assays

-

Objective: To quantitatively measure the inhibitory effect of the compound on purified enzymes.

-

Example Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), AChE enzyme, phosphate buffer (pH 8.0), test compound, and a known inhibitor (e.g., donepezil) as a positive control.

-

Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add buffer, DTNB, AChE enzyme, and the test compound (or vehicle/positive control). Incubate for 15 minutes at 25°C. c. Initiate the reaction by adding the substrate, ATCI. d. Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by plotting percent inhibition versus log concentration.

-

Cell-Based Assays

-

Objective: To assess the effect of the compound on cellular processes in a more physiologically relevant context.

-

Example Protocol: MTT Anti-proliferative Assay

-

Cell Lines: Select relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[12]

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for 48-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a solvent (e.g., DMSO). e. Measure the absorbance at ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 value, representing the concentration that reduces cell viability by 50%.

-

Conclusion

While the precise mechanism of action for 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride remains to be definitively elucidated, its chemical architecture strongly suggests a high probability of activity as an enzyme inhibitor or receptor modulator. The pyrrolidinyl-triazole scaffold is a validated "privileged" structure in medicinal chemistry, with analogues demonstrating efficacy in oncology, infectious diseases, and neurology. The proposed experimental workflows in this guide provide a clear and logical path for researchers to systematically investigate its biological activities. Further research into this and related compounds is warranted and holds significant promise for the development of novel therapeutic agents.

References

- A New Class of β–Pyrrolidino-1,2,3-Triazole Derivatives as β-Adrenergic Receptor Inhibitors: Synthesis, Pharmacological, and Docking Studies - PMC. (URL: )

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC. (URL: )

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Deriv

- "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem. (URL: )

- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues | ACS Omega. (2022). (URL: )

- Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. (URL: )

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023). (URL: )

- Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023). (URL: )

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: )

- Pyrrolidine-based marketed drugs.

- 1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (2021). (URL: )

- Polysubstituted pyrrolidines linked to 1,2,3-triazoles: Synthesis, crystal structure, DFT studies, acid dissociation constant, drug-likeness, and anti-proliferative activity | Request PDF - ResearchG

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv

- Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers - PubMed. (2014). (URL: )

- Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evalu

- Rational design strategy of tetrazole incorporated...

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). (URL: )

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- Synthesis and antimicrobial evaluation of novel 1,2,4-triazole deriv

- 3-(pyrrolidin-2-yl)-4h-1,2,4-triazole dihydrochloride - PubChemLite. (URL: )

- WO2009054791A1 - Fused pyrrolidine 1,2,4-triazole derivatives as modulators of mglur5 - Google P

- A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its deriv

- Synthesis oftransN-Substituted Pyrrolidine Derivatives Bearing 1,2,4- triazole Ring. (URL: )

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis of<i>trans</i>N-Substituted Pyrrolidine Derivatives Bearing 1,2,4- triazole Ring [ouci.dntb.gov.ua]

- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. WO2009054791A1 - Fused pyrrolidine 1,2,4-triazole derivatives as modulators of mglur5 - Google Patents [patents.google.com]

- 12. A New Class of β–Pyrrolidino-1,2,3-Triazole Derivatives as β-Adrenergic Receptor Inhibitors: Synthesis, Pharmacological, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 16. mdpi.com [mdpi.com]

- 17. medicine.dp.ua [medicine.dp.ua]

The Privileged Scaffold: Biological Activity and Applications of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole Hydrochloride

Executive Summary

In modern medicinal chemistry, the identification of versatile, metabolically stable pharmacophores is paramount. 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride (CAS: 1909309-35-8) has emerged as a highly privileged building block[1]. Functioning fundamentally as a non-classical bioisostere of the amino acid proline, this scaffold replaces the labile carboxylic acid group with a robust 1,2,4-triazole ring. This structural substitution imparts exceptional metabolic stability, unique hydrogen-bonding capabilities, and altered physicochemical properties, making it a cornerstone in the development of Tankyrase (TNKS) inhibitors for oncology, Dipeptidyl Peptidase-4 (DPP-4) inhibitors for metabolic diseases, and as a chiral organocatalyst in asymmetric synthesis.

This technical guide dissects the mechanistic rationale behind the scaffold's biological activity, details its primary therapeutic targets, and provides field-proven, self-validating protocols for its utilization in drug discovery workflows.

Structural Rationale & Bioisosterism: The "Why" Behind the Molecule

The transition from a proline-based structure to a pyrrolidinyl-triazole is driven by strict pharmacokinetic and pharmacodynamic requirements.

-

Metabolic Stability: Carboxylic acids are rapidly cleared via Phase II glucuronidation. The 1,2,4-triazole ring resists this metabolic fate while maintaining a similar spatial geometry.

-

Hydrogen Bonding & pKa: While a tetrazole is a direct pKa match for a carboxylic acid (pKa ~4.5), the 1,2,4-triazole has a higher pKa (~10.0). At physiological pH (7.4), it exists primarily in its neutral form. This neutrality significantly enhances membrane permeability (improving oral bioavailability) while still allowing the nitrogen atoms to act as potent hydrogen-bond donors and acceptors within target protein pockets[2].

-

Stereochemical Integrity: The chiral center at the C2 position of the pyrrolidine ring is critical for spatial orientation. Maintaining the compound as a hydrochloride salt during storage prevents the oxidative degradation of the secondary amine and stabilizes the chiral center against spontaneous epimerization[1].

Primary Biological Targets

Oncology: Tankyrase (TNKS1/2) and the Wnt/β-Catenin Pathway

Tankyrases are poly(ADP-ribose) polymerases (PARPs) that regulate the Wnt/β-catenin signaling pathway by PARsylating and degrading Axin, a core component of the β-catenin destruction complex. Inhibition of TNKS stabilizes Axin, leading to the degradation of β-catenin and the cessation of oncogenic transcription[2].

The 3-(pyrrolidin-2-yl)-1,2,4-triazole scaffold is a highly specific binder to the NAD+ pocket of TNKS. The triazole nitrogen forms a critical, high-affinity hydrogen bond with the backbone amide of Tyr1213 (in TNKS1), a residue unique to the Tankyrase subfamily. Meanwhile, the pyrrolidine ring acts as a rigid vector, directing attached substituents (such as quinazolinones) into the adjacent adenosine-binding groove to achieve nanomolar potency[2].

Caption: Mechanism of Tankyrase inhibition by triazole-pyrrolidine derivatives in the Wnt/β-catenin pathway.

Metabolic Disease: Dipeptidyl Peptidase-4 (DPP-4)

In Type 2 Diabetes, DPP-4 rapidly inactivates incretin hormones like GLP-1. DPP-4 cleaves peptides specifically after a proline or alanine residue. The pyrrolidine ring of our scaffold perfectly mimics the natural proline substrate, anchoring deeply into the hydrophobic S1 pocket of the DPP-4 active site. The triazole moiety extends into the S2/S2' subsites , forming electrostatic interactions with Glu205 and Glu206, leading to potent, reversible competitive inhibition[3].

Quantitative Structure-Activity Relationship (SAR)

To illustrate the versatility of this scaffold, the following table summarizes the quantitative impact of structural modifications on target affinity.

| Compound Scaffold / Modification | Primary Target | IC50 (nM) | Key Binding Interaction | Reference |

| Unsubstituted 3-(Pyrrolidin-2-yl)-1,2,4-triazole | Organocatalyst / Baseline | >10,000 | Non-specific H-bonding | [4] |

| N-Substituted Triazole-Quinazolinone (Cmpd 8) | TNKS1 / TNKS2 | 15 / 12 | Tyr1213 (NAD+ Pocket) | [2] |

| Fluorinated Pyrrolidine-Triazole Derivative | DPP-4 | 8.5 | Glu205/Glu206 (S1 Pocket) | [3] |

Experimental Workflows & Protocols

The transition from a raw building block to a validated biological inhibitor requires rigorous, self-validating methodologies.

Caption: End-to-end experimental workflow for high-throughput screening of triazole-pyrrolidine inhibitors.

Protocol A: Stereoselective Amide Coupling (Synthesis)

Objective: Functionalize the pyrrolidine nitrogen without epimerizing the C2 chiral center. Causality Check: Standard coupling agents (EDC/HOBt) often require basic conditions that trigger racemization of the α-chiral center of the pyrrolidine. We utilize T3P (Propylphosphonic anhydride) , a mild water-scavenging agent that operates efficiently at room temperature, preserving the critical (S)-enantiomer[2].

-

Preparation: Dissolve the carboxylic acid partner (1.0 eq) and 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride (1.1 eq) in anhydrous Ethyl Acetate (EtOAc).

-

Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C. Note: The excess base is required to neutralize the hydrochloride salt of the triazole and activate the free amine.

-

Coupling: Slowly add T3P (50% solution in EtOAc, 1.5 eq).

-

Reaction: Stir at room temperature for 12 hours under an inert N2 atmosphere.

-

Workup: Wash the organic layer sequentially with saturated NaHCO3, 1M HCl, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Self-Validating In Vitro TNKS1 Inhibition Assay

Objective: Determine the IC50 of the synthesized derivative against Tankyrase 1. Causality Check: The assay buffer must contain 1 mM DTT and 0.01% Triton X-100. DTT prevents the oxidative cross-linking of sensitive cysteine residues in TNKS1, which would artificially lower enzyme activity. Triton X-100 prevents the highly lipophilic triazole derivatives from non-specifically adhering to the plastic walls of the microtiter plate, ensuring the IC50 reflects true target engagement.

-

Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

Reagent Assembly: In a 96-well black microplate, add 10 µL of the test compound (serial dilutions in DMSO, final DMSO concentration <1%).

-

Control Implementation (Self-Validation):

-

Positive Control (100% Activity): 10 µL DMSO vehicle.

-

Negative Control (0% Activity): Buffer without enzyme.

-

Reference Standard: 100 nM XAV939 (a known TNKS inhibitor).

-

-

Enzyme Addition: Add 20 µL of recombinant TNKS1 enzyme (final concentration 10 nM). Incubate for 15 minutes at room temperature to allow compound binding.

-

Reaction Initiation: Add 20 µL of NAD+ substrate mix (containing biotinylated NAD+). Incubate for 30 minutes at 30°C.

-

Detection: Stop the reaction and add Streptavidin-HRP followed by a chemiluminescent substrate. Read luminescence on a microplate reader.

-

Data Validation: Calculate the Z'-factor using the positive and negative controls. The assay is only considered valid if Z' > 0.6 , proving a sufficient signal-to-noise ratio for reliable IC50 calculation.

Sources

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride solubility and stability

An In-Depth Technical Guide on the Physicochemical Profiling of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole Hydrochloride

Executive Summary

3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole is a highly versatile heterocyclic building block widely utilized in the discovery of central nervous system (CNS) therapeutics, including mitochondrial permeability transition pore (mPTP) blockers. By bridging an aliphatic secondary amine (pyrrolidine) with a highly stable, aromatic 1,2,4-triazole core, the molecule offers unique hydrogen-bonding capabilities and serves as an excellent bioisostere for peptide bonds. This whitepaper provides a rigorous examination of the solubility thermodynamics, degradation kinetics, and stability profiles of its hydrochloride salt form, equipping drug development professionals with the mechanistic insights required for formulation and analytical development.

Structural Causality & Physicochemical Architecture

The physicochemical behavior of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is dictated by its dual acid-base centers. The 1,2,4-triazole ring is amphoteric, with a protonation pKa of approximately 2.45 and a deprotonation pKa of 10.26[1]. In contrast, the pyrrolidine nitrogen is a moderately strong base (pKa ~10.4).

When formulated as a hydrochloride salt, the pyrrolidine nitrogen is selectively protonated. This specific protonation state is the primary driver of the compound's behavior in solution. At physiological pH (7.4), the triazole ring remains neutral and unprotonated due to its low basicity, while the pyrrolidine ring remains ionized[2]. This zwitterionic-like separation of charge and neutrality maximizes both aqueous solubility and target-binding affinity.

Protonation states of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole across pH gradients.

Solubility Thermodynamics

The free base of pyrrolidinyl triazoles often exhibits suboptimal handling properties (e.g., waxy consistency or low melting points). Conversion to the hydrochloride salt drastically alters the crystal lattice energy.

Mechanisms of Solvation:

-

Ion-Dipole Interactions: The chloride counterion and the protonated pyrrolidinium nitrogen form powerful ion-dipole interactions with water molecules, overcoming the crystal lattice enthalpy.

-

Hydrogen Bonding: The unprotonated nitrogen atoms in the 1,2,4-triazole ring act as potent hydrogen bond acceptors, further lowering the free energy of solvation. Unsubstituted 1,2,4-triazole itself boasts an exceptionally high water solubility of ~1250 g/L at 20°C[3].

Table 1: Estimated Thermodynamic Solubility Profile

| Solvent | Dielectric Constant (ε) | Estimated Solubility | Solvation Mechanism |

| Water (pH 7.0) | 80.1 | > 100 mg/mL | Ion-dipole, extensive H-bonding |

| Methanol | 32.7 | 20 - 50 mg/mL | Protic solvation of chloride ion |

| DMSO | 46.7 | > 50 mg/mL | Strong dipole-dipole interactions |

| Ethanol | 24.5 | 5 - 15 mg/mL | Moderate protic solvation |

| Hexane | 1.9 | < 0.1 mg/mL | Lack of polarizability; lattice intact |

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

To ensure a self-validating system, this protocol measures true thermodynamic equilibrium rather than transient kinetic solubility, utilizing centrifugation to eliminate false-positive nanoparticulate scattering.

-

Preparation: Add excess solid 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole HCl (approx. 200 mg) to 1.0 mL of the target buffer (e.g., pH 1.2, 4.5, 6.8, 7.4) in a 2 mL Eppendorf tube.

-

Equilibration: Agitate the suspension on a thermomixer at 37°C ± 0.5°C at 800 RPM for 24 hours. (Causality: 24 hours ensures the dissolution-precipitation equilibrium is fully established).

-

Phase Separation: Centrifuge the samples at 15,000 × g for 15 minutes at 37°C. Do not filter, as filter membranes can adsorb the active pharmaceutical ingredient (API) or allow nanoparticles to pass.

-

Quantification: Extract 100 µL of the clear supernatant, dilute appropriately with the HPLC mobile phase, and quantify using a validated HPLC-UV method against a standard calibration curve.

Stability & Degradation Kinetics

The 1,2,4-triazole core is highly aromatic and planar, conferring extreme resistance to hydrolytic and thermal cleavage[2][1]. The primary stability liabilities of this molecule reside in the aliphatic pyrrolidine ring and the physical properties of the salt.

-

Hydrolytic Stability: Excellent. The triazole ring is inert to standard aqueous hydrolysis, and the pyrrolidine ring lacks hydrolyzable functional groups (unlike esters or amides).

-

Oxidative Stability: Moderate. The secondary amine of the pyrrolidine ring is susceptible to N-oxidation or alpha-carbon oxidation under severe oxidative stress (e.g., exposure to peroxides or radical initiators).

-

Physical Stability (Hygroscopicity): As a hydrochloride salt, the compound is prone to moisture sorption. Excessive humidity can lower the glass transition temperature (Tg) of any amorphous domains, leading to deliquescence or accelerated solid-state degradation.

Forced degradation workflow for stability-indicating assay development.

Protocol 2: Forced Degradation & Stability-Indicating Assay

This protocol incorporates a mass balance calculation as an internal self-validation mechanism. A mass balance deviation of >5% indicates undetected volatile degradants or co-elution, prompting immediate chromatographic optimization.

-

Acid/Base Hydrolysis: Dissolve API at 1 mg/mL in 0.1 N HCl and 0.1 N NaOH. Incubate at 60°C for 7 days. Neutralize prior to injection.

-

Oxidative Stress: Dissolve API at 1 mg/mL in 3% H₂O₂. Incubate at room temperature for 24 hours in the dark. Quench with sodium bisulfite before analysis to prevent on-column oxidation.

-

Photostability (ICH Q1B): Expose solid API and 1 mg/mL aqueous solutions to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

-

Thermal Stress: Store solid API in sealed and open vials at 60°C and 80°C for 4 weeks.

-

Analysis: Analyze all samples via LC-MS/UV. Calculate the mass balance: (Sum of all degradant peak areas + API peak area) / (Initial API peak area) × 100.

References

1. Organic & Biomolecular Chemistry (RSC Publishing). Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers. Available at: 2.[1] Wikipedia. 1,2,4-Triazole. Available at: 3.[3] PubChem. 1H-1,2,4-Triazole | C2H3N3 | CID 9257. Available at: 4. Echemi. 1,2,4-Triazole 99.5%. Available at:

Sources

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01967A [pubs.rsc.org]

- 3. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery, Synthesis, and Mechanistic Utility of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole Hydrochloride in Modern Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, the strategic fusion of privileged scaffolds is essential for overcoming pharmacokinetic and pharmacodynamic bottlenecks. 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride represents a highly specialized, bifunctional chemical building block that unites the conformational rigidity and basicity of a pyrrolidine ring with the hydrogen-bonding capacity of a 1,2,4-triazole[1].

This technical guide provides an in-depth analysis of the compound's discovery, its mechanistic utility as a peptide bioisostere, and a rigorously self-validating synthetic protocol. By understanding the causality behind its structural features and synthetic pathways, drug development professionals can leverage this scaffold to design highly selective kinase inhibitors, GPCR ligands, and targeted protein degraders.

Historical Context & Discovery

The historical trajectory of 3-(pyrrolidin-2-yl)-1,2,4-triazole derivatives is deeply intertwined with the evolution of peptidomimetics. In the late 20th century, drug discovery programs frequently targeted proteases and kinases using peptide-based inhibitors. However, these candidates suffered from rapid in vivo degradation due to proteolytic cleavage of their amide bonds.

To circumvent this, medicinal chemists began exploring heterocyclic bioisosteres. The 1,2,4-triazole ring emerged as a premier surrogate for the trans-amide bond[2]. Unlike an amide, the triazole ring is entirely resistant to enzymatic hydrolysis while maintaining the precise spatial geometry required to act as both a hydrogen bond donor and acceptor.

Simultaneously, the pyrrolidine motif—derived from the natural amino acid proline—was recognized for its ability to induce structural turns and provide a basic amine center capable of forming robust salt bridges within target binding pockets. The synthesis of 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole effectively merged these two concepts, providing a stable, highly polar, and conformationally restricted pharmacophore that is now a staple in fragment-based drug discovery (FBDD) and the synthesis of complex active pharmaceutical ingredients (APIs)[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in downstream synthetic steps and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates.

| Property | Value | Scientific Implication |

| Chemical Name | 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride | Standard IUPAC nomenclature for the salt form. |

| Molecular Formula | C₆H₁₀N₄ · HCl | Indicates a high nitrogen-to-carbon ratio, favorable for aqueous solubility. |

| Monoisotopic Mass | 138.09055 Da (Free Base) | Low molecular weight makes it an ideal fragment for FBDD[1]. |

| SMILES String | C1CC(NC1)C2=NC=NN2 | Useful for in silico docking and cheminformatics[1]. |

| pKa (Pyrrolidine N) | ~9.5 (Predicted) | Protonated at physiological pH (7.4), enabling salt bridge formation. |

| pKa (Triazole NH) | ~10.0 (Predicted) | Remains neutral in biological systems, acting as a stable H-bond donor. |

Mechanistic Utility & Pharmacophore Modeling

The utility of 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole lies in its highly predictable interaction geometry within biological targets.

Causality of Binding:

-

The Basic Amine (Pyrrolidine): At physiological pH, the secondary amine of the pyrrolidine ring is protonated. This cationic center is uniquely positioned to form strong ionic interactions (salt bridges) with acidic residues, such as Aspartate or Glutamate, which are frequently found in the hinge regions of kinases or the orthosteric sites of GPCRs.

-

The Bioisosteric Core (1,2,4-Triazole): The triazole ring is highly polarized. The unprotonated nitrogens serve as strict hydrogen bond acceptors, while the N-H group acts as a hydrogen bond donor. This multipoint binding capability allows the scaffold to perfectly mimic the backbone interactions of a native peptide substrate without the liability of proteolytic cleavage[2].

Caption: Pharmacophore binding model of the pyrrolidinyl-triazole scaffold in a target pocket.

Self-Validating Synthetic Protocol

To ensure high scientific integrity and reproducibility, the following synthetic protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints to verify the success of the transformation before proceeding. The route utilizes N-Boc-L-prolinamide as the starting material.

Phase 1: Formation of the Amidine Intermediate

-

Reagents: N-Boc-L-prolinamide, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Procedure: Suspend N-Boc-L-prolinamide in neat DMF-DMA (2.0 equivalents). Heat the mixture to 80°C under an inert atmosphere for 2 hours.

-

Causality: DMF-DMA acts as a highly efficient electrophilic one-carbon synthon. The primary amide attacks the acetal carbon, expelling methanol and dimethylamine to form an N-dimethylaminomethylene amide (amidine). This step pre-installs the carbon necessary for the triazole ring.

-

Validation Checkpoint: TLC (DCM:MeOH 9:1) must show complete consumption of the starting material. IR spectroscopy will confirm the disappearance of the primary amide NH₂ double stretch (~3300, 3180 cm⁻¹).

Phase 2: Annulation to the 1,2,4-Triazole Core

-

Reagents: Hydrazine hydrate (NH₂NH₂·H₂O), Glacial Acetic Acid.

-

Procedure: Concentrate the Phase 1 mixture in vacuo. Dissolve the crude amidine in a 1:1 mixture of ethanol and glacial acetic acid. Add hydrazine hydrate (1.5 equivalents) dropwise at 0°C. Gradually warm to room temperature, then reflux at 90°C for 4 hours.

-

Causality: Hydrazine acts as a bis-nucleophile. The initial attack on the amidine carbon is followed by an intramolecular cyclization onto the carbonyl carbon. Acetic acid is crucial here; it accelerates the condensation by protonating the intermediate, driving the dehydration step that aromatizes the 1,2,4-triazole ring.

-

Validation Checkpoint: LC-MS must show the [M+H]⁺ peak at m/z 239.1. ¹H-NMR (DMSO-d₆) will reveal a distinct, diagnostic singlet at ~8.1 ppm, corresponding to the triazole C5-H proton.

Phase 3: Global Deprotection and Salt Formation

-

Reagents: 4M HCl in 1,4-Dioxane, Dichloromethane (DCM).

-

Procedure: Dissolve the purified N-Boc-triazole intermediate in minimal anhydrous DCM. Cool to 0°C and add 4M HCl in dioxane (5.0 equivalents). Stir for 4 hours while warming to room temperature.

-

Causality: Anhydrous HCl cleaves the tert-butyl carbamate (Boc) protecting group via an Sₙ1 mechanism, releasing isobutylene gas and carbon dioxide. The use of anhydrous dioxane strictly prevents hydrolytic side reactions that aqueous acids might induce. The basic pyrrolidine nitrogen immediately protonates, causing the final product to precipitate out of the organic solvent as a highly pure hydrochloride salt.

-

Validation Checkpoint: A copious white precipitate will form. Filtration and subsequent LC-MS analysis will confirm the free base mass ([M+H]⁺ = 139.1)[1].

Caption: Three-step self-validating synthetic workflow for 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole HCl.

Applications in Modern Therapeutics

The rigorous synthesis of 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride enables its deployment across several cutting-edge therapeutic modalities:

-

Kinase Inhibitors: The scaffold is frequently utilized to target the ATP-binding pocket of kinases. The triazole mimics the hydrogen bonding of the adenine ring, while the pyrrolidine extends into the solvent-exposed region or interacts with the ribose-binding pocket, enhancing selectivity[2].

-

Targeted Protein Degradation (PROTACs): The bifunctional nature of the molecule makes it an excellent vector for linker attachment. The secondary amine of the pyrrolidine can be easily functionalized via reductive amination or amide coupling to attach PEG or alkyl linkers, connecting the target-binding warhead to an E3 ligase ligand.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: As a proline bioisostere, this scaffold is uniquely suited for designing inhibitors of DPP-4, an enzyme that naturally cleaves dipeptides containing a penultimate proline. The triazole prevents cleavage while maintaining nanomolar binding affinity.

References

-

PubChemLite - 3-(pyrrolidin-2-yl)-4h-1,2,4-triazole dihydrochloride (C6H10N4). Structural and Monoisotopic Mass Information. URL:[Link]

-

NextSDS - 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole dihydrochloride — Chemical Substance Information. Regulatory and Substance Database. URL:[Link]

-

National Institutes of Health (PMC) - FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Mechanistic utility of triazoles and pyrrolidines in modern drug discovery. URL:[Link]

Sources

Unlocking the Pharmacological Potential of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole Hydrochloride: A Privileged Scaffold in Target-Directed Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the fusion of nitrogen-rich heterocycles has yielded some of the most potent and selective therapeutics to date. 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride represents a highly versatile, low-molecular-weight building block that merges the conformational rigidity of a proline bioisostere (pyrrolidine) with the robust hydrogen-bonding capacity of a 1,2,4-triazole core.

This technical whitepaper deconstructs the structural rationale, primary therapeutic targets, and experimental validation workflows for utilizing this privileged scaffold in drug discovery. By understanding the causality behind its physicochemical properties, researchers can leverage this hybrid molecule to target complex enzymatic and neurological pathways.

Pharmacophore Deconstruction & Structural Rationale

The efficacy of the 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole scaffold stems from the synergistic physicochemical properties of its two distinct rings [1].

-

The 1,2,4-Triazole Core: Featuring a low partition coefficient (log P ≈ -0.41) and an electron-rich aromatic system, the 1,2,4-triazole ring functions as an exceptional bioisostere for amides and carboxylic acids. Its six π-electron delocalization confers high metabolic stability, resisting oxidative degradation by hepatic CYP450 enzymes. Furthermore, its nitrogen atoms act as dual hydrogen-bond donors/acceptors, critical for anchoring the molecule within target protein pockets.

-

The Pyrrolidin-2-yl Motif: The pyrrolidine ring perfectly mimics the amino acid proline. The secondary amine has a pKa of ~8.5–9.0, ensuring it remains protonated at physiological pH (hence its formulation as a hydrochloride salt). This protonation is non-negotiable for efficacy, as it drives the formation of high-affinity salt bridges with acidic residues (Aspartate/Glutamate) in target binding sites.

Fig 1: Pharmacophore interaction logic of the pyrrolidine-triazole scaffold.

Primary Therapeutic Targets & Mechanistic Pathways

Target Class A: Prolyl Peptidases (DPP-4, PRCP, FAP)

Dipeptidyl peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP) selectively cleave peptides after a proline residue. The pyrrolidine ring of our scaffold acts as a direct proline mimetic, penetrating deep into the hydrophobic S1 pocket of these enzymes. Simultaneously, the 1,2,4-triazole ring occupies the S2 subsite, establishing hydrogen bonds with key tyrosine and arginine residues, effectively locking the enzyme in an inactive state.

Target Class B: Oncology (Tankyrase Inhibitors)

Tankyrases (TNKS1/2) are PARP-family enzymes that regulate the Wnt/β-catenin signaling pathway, a major driver in colorectal and other cancers. The 1,2,4-triazole core acts as a structural mimic of the nicotinamide moiety of NAD+, binding directly to the induced pocket of TNKS [2]. The attached pyrrolidine ring extends into the solvent-exposed region, allowing medicinal chemists to append solubilizing groups without disrupting the primary pharmacophore.

Fig 2: Mechanism of Wnt/β-catenin pathway suppression via Tankyrase inhibition.

Target Class C: Neurological Receptors

Because of its tunable lipophilicity and low molecular weight, the pyrrolidine-triazole scaffold easily crosses the Blood-Brain Barrier (BBB). It has been successfully utilized in the design of anticonvulsants targeting voltage-gated sodium channels and modulators for metabotropic glutamate receptors (mGluR) [4].

Quantitative Data: Structure-Activity Relationship (SAR)

To optimize this scaffold, specific functional group modifications must be carefully weighed against their pharmacokinetic trade-offs. The table below summarizes the causality of common structural modifications on the base 3-(pyrrolidin-2-yl)-4H-1,2,4-triazole scaffold [3].

| Modification to Scaffold | Target Affinity (IC50) | Metabolic Half-life (t1/2) | Aqueous Solubility (LogS) | Mechanistic Impact |

| Unsubstituted Pyrrolidine | Baseline | ~45 min | High | Optimal S1 pocket penetration; vulnerable to N-glucuronidation. |

| N-Methylation of Pyrrolidine | Decreased (>10x) | ~60 min | Moderate | Loss of critical H-bond donor; introduces steric clash in tight pockets. |

| 1,2,4-Triazole to 1,2,3-Triazole | Decreased (5x) | ~40 min | High | Altered dipole moment disrupts precise S2 pocket alignment. |

| Halogenation of Triazole (C5) | Increased (3x) | >120 min | Low | Fills hydrophobic sub-pocket; sterically blocks CYP450 oxidation sites. |

Experimental Methodologies (E-E-A-T Validated)

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every experimental step.

Protocol 1: High-Throughput Target Engagement (DPP-4 Fluorometric Assay)

Objective: Quantify the inhibitory potency (IC50) of pyrrolidine-triazole derivatives against DPP-4. Causality Check: We utilize a Gly-Pro-AMC (7-Amino-4-methylcoumarin) substrate. DPP-4 specifically cleaves the bond after proline. The release of free AMC generates a massive fluorescent Stokes shift, entirely bypassing the autofluorescence commonly associated with aromatic triazole libraries.

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Logic: pH 7.4 ensures the pyrrolidine secondary amine (pKa ~8.5) remains protonated, mimicking physiological conditions necessary for salt-bridge formation.

-

Compound Incubation: In a 384-well black microplate, add 10 µL of recombinant human DPP-4 enzyme (0.5 ng/well) and 10 µL of the triazole compound (serial dilutions). Incubate at 37°C for 30 minutes. Logic: Pre-incubation allows the compound to achieve steady-state binding kinetics before substrate competition begins.

-

Substrate Addition: Initiate the reaction by adding 10 µL of Gly-Pro-AMC (final concentration 20 µM).

-

Kinetic Read & Validation: Measure fluorescence continuously for 20 minutes (Ex: 380 nm / Em: 460 nm). Calculate the Z'-factor using Sitagliptin as a positive control and DMSO as a negative control. Logic: A Z'-factor > 0.5 mathematically guarantees the assay has sufficient dynamic range and low variance to trust the IC50 data.

Fig 3: Self-validating high-throughput screening workflow for DPP-4 inhibition.

Protocol 2: In Vitro Metabolic Stability (Microsomal Clearance)

Objective: Determine the intrinsic clearance (CL_int) of the scaffold to predict in vivo half-life. Causality Check: While the triazole ring is highly stable, the pyrrolidine nitrogen is susceptible to phase I N-oxidation. Human Liver Microsomes (HLMs) provide the exact CYP450 enzymes needed to model this degradation.

-

Matrix Preparation: Suspend HLMs in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Add the triazole compound to a final concentration of 1 µM.

-

Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM). Logic: NADPH is the obligate electron-donating cofactor; without it, CYP450 enzymes cannot perform oxidative metabolism.

-

Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Logic: Cold organic solvent instantly denatures the microsomal proteins, halting metabolism at the exact time point.

-

Quantification: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the depletion rate constant (k) and intrinsic clearance.

References

- Source: PMC, National Institutes of Health (NIH)

- Title: Development of Novel Dual Binders as Potent, Selective, and Orally Bioavailable Tankyrase Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL

- Title: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines Source: The Journal of Organic Chemistry, ACS Publications URL

- Source: PMC, National Institutes of Health (NIH)

Application Notes and Protocols for In Vivo Studies Using 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride

Authored by: A Senior Application Scientist

Introduction

The compound 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is a heterocyclic small molecule featuring a pyrrolidine ring linked to a 1,2,4-triazole core. The 1,2,4-triazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents, known for its diverse biological activities, including antifungal, anti-inflammatory, anticonvulsant, and anticancer properties[1][2][3]. The inclusion of a pyrrolidine ring suggests potential interactions with targets in the central nervous system (CNS), as this scaffold is found in numerous CNS-active compounds[4][5]. Given the structural alerts and the known pharmacological landscape of related triazole derivatives, this document outlines a comprehensive in vivo strategy to evaluate the potential anticonvulsant and neuroprotective effects of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride.

These application notes are designed for researchers, scientists, and drug development professionals. The protocols described herein are grounded in established principles of preclinical research to ensure scientific rigor and reproducibility[6][7]. The primary objective is to provide a robust framework for the initial in vivo characterization of this compound, from preliminary safety assessments to efficacy evaluation in a relevant animal model of neurological hyperexcitability.

Preclinical Rationale and Hypothesis

The convergence of the 1,2,4-triazole and pyrrolidine scaffolds in a single molecule presents a compelling case for its investigation as a modulator of neuronal excitability. Many existing anticonvulsant drugs act by enhancing GABAergic inhibition or by modulating ion channels[8]. Our central hypothesis is that 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride will exhibit anticonvulsant properties by modulating GABAergic neurotransmission, a common mechanism for triazole-containing CNS agents[8]. This guide will detail the in vivo studies necessary to test this hypothesis, starting with tolerability and culminating in a well-established model of acute seizures.

Overall Experimental Workflow

A logical, phased approach is critical for the in vivo evaluation of a novel compound[7][9]. The workflow is designed to first establish safety and pharmacokinetic parameters before proceeding to efficacy studies. This ensures animal welfare and the generation of meaningful, interpretable data.

Caption: Overall workflow for in vivo evaluation.

Part 1: Compound Formulation and Preliminary Assessments

The initial phase of in vivo testing focuses on preparing the compound for administration and determining its basic safety profile.

Protocol 1: Vehicle Selection and Compound Formulation

Causality: The choice of vehicle is critical for ensuring the compound's solubility and stability, which directly impacts its bioavailability and the reproducibility of the study. An inappropriate vehicle can lead to precipitation at the injection site, causing irritation and erratic absorption.

Step-by-Step Methodology:

-

Solubility Testing: Assess the solubility of 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride in common biocompatible vehicles.

-

Start with sterile water for injection, as the compound is a hydrochloride salt.

-

If solubility is insufficient, test 0.9% sterile saline.

-

Progress to common co-solvent systems, such as:

-

5% DMSO / 5% Solutol HS 15 / 90% Saline

-

10% DMSO / 90% PEG400

-

5% Tween 80 / 95% Saline

-

-

-

pH Adjustment: Measure the pH of the final formulation. Adjust to a physiologically compatible range (pH 6.5-7.5) using sterile NaOH or HCl if necessary.

-

Stability Assessment: Once a suitable vehicle is identified, prepare the highest concentration needed for dosing and store it under the intended experimental conditions (e.g., room temperature, 4°C) for the duration of a typical experiment (e.g., 8 hours). Visually inspect for precipitation and analytically confirm the concentration at the beginning and end of the period using HPLC-UV.

-

Final Preparation: On each study day, prepare fresh formulations. Filter the final solution through a 0.22 µm sterile syringe filter before administration.

Protocol 2: Acute Toxicity and Maximum Tolerated Dose (MTD)

Causality: The MTD study is essential for identifying a dose range that is non-lethal and does not cause excessive overt toxicity. This information is crucial for designing subsequent efficacy studies with doses that are pharmacologically relevant but not confounded by severe adverse effects[10].

Step-by-Step Methodology:

-

Animal Model: Use adult male and female Swiss albino mice (8-10 weeks old)[2]. House animals in standard conditions with ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.

-

Dose Selection: Based on the acute toxicity classifications for similar triazole compounds, start with a dose range of 50, 100, 250, and 500 mg/kg[10][11].

-

Administration: Administer a single dose of the compound via the intended route for efficacy studies (e.g., intraperitoneal, IP, or oral gavage, PO). Include a vehicle control group. Use a dose volume of 10 mL/kg.

-

Observation:

-

Continuously observe animals for the first 4 hours post-dosing for any signs of overt toxicity. These include, but are not limited to: lethargy, ataxia, tremors, convulsions, piloerection, and changes in respiration.

-

Continue observations at 24 and 48 hours.

-

Record body weight daily for 14 days.

-

-

Endpoint: The MTD is defined as the highest dose that does not produce mortality or more than a 10% reduction in body weight and induces only mild, transient clinical signs of toxicity.

| Parameter | Description | Example Observation |

| Mortality | Number of deceased animals within the observation period. | 0/3 at 100 mg/kg; 2/3 at 500 mg/kg |

| Body Weight | Daily measurement for 14 days post-dosing. | <10% weight loss at 100 mg/kg |

| Clinical Signs | Physical and behavioral signs of toxicity. | Mild sedation for 2h at 100 mg/kg |

Part 2: Efficacy and Motor Function Assessment

With a safe dose range established, the next phase evaluates the compound's therapeutic potential and its impact on normal motor function.

Protocol 3: Anticonvulsant Efficacy in the PTZ-Induced Seizure Model

Causality: The pentylenetetrazole (PTZ) model is a widely used and validated screening tool for anticonvulsant drugs. PTZ is a non-competitive GABA-A receptor antagonist that induces acute clonic-tonic seizures, making it suitable for testing our hypothesis.

Step-by-Step Methodology:

-

Animal Model: Use adult male Swiss albino mice (20-30 g)[2].

-

Experimental Groups:

-

Group 1: Vehicle Control + PTZ

-

Group 2: Positive Control (e.g., Diazepam, 2 mg/kg, IP) + PTZ

-

Group 3: Test Compound (Dose 1, e.g., 1/4 MTD) + PTZ

-

Group 4: Test Compound (Dose 2, e.g., 1/2 MTD) + PTZ

-

(n=8-10 animals per group)

-

-

Dosing and Seizure Induction:

-

Administer the vehicle, diazepam, or test compound via the chosen route (e.g., IP).

-

After a pre-determined pretreatment time (e.g., 30 minutes for IP), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

-

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Key parameters to measure are:

-

Latency to first myoclonic jerk: Time from PTZ injection to the first generalized muscle twitch.

-

Latency to generalized clonic-tonic seizure: Time to the onset of a full seizure with loss of righting reflex.

-

Seizure Severity Score: Use a standardized scale (e.g., Racine scale).

-

Protection: Percentage of animals in each group that do not exhibit a generalized clonic-tonic seizure.

-

-

Data Analysis: Analyze latencies using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). Analyze protection data using Fisher's exact test.

| Treatment Group | Dose (mg/kg, IP) | Latency to Seizure (s) | % Protection |

| Vehicle | - | 120 ± 15 | 0% |

| Diazepam | 2 | 280 ± 25 | 80% |

| Compound X | 25 | 180 ± 20 | 40% |

| Compound X | 50 | 250 ± 22 | 70% |

| *Note: Data are hypothetical and for illustrative purposes. p < 0.05 vs. Vehicle. |

Protocol 4: Assessment of Motor Coordination (Rotarod Test)

Causality: A critical aspect of CNS drug development is to dissociate the desired therapeutic effect from undesirable side effects, such as motor impairment (ataxia). The rotarod test is the gold standard for assessing motor coordination and balance in rodents. This allows for the calculation of a therapeutic index (a ratio of the dose causing side effects to the dose providing efficacy).

Step-by-Step Methodology:

-

Apparatus: Use an accelerating rotarod apparatus.

-

Training: For 2-3 days prior to the test day, train the mice on the rotarod at a constant low speed (e.g., 4 RPM) until they can consistently stay on for at least 60 seconds.

-

Testing Procedure:

-

On the test day, administer the vehicle, positive control (e.g., a high dose of diazepam), or the same doses of the test compound used in the efficacy study.

-

At the time of peak effect (determined from PK data or the pretreatment time in the efficacy study), place the mouse on the rotarod.

-

The rod should accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of 5 minutes.

-

Record the latency to fall (in seconds).

-

Perform three trials for each animal with a 15-minute inter-trial interval.

-

-

Data Analysis: Average the latency to fall across the three trials for each animal. Analyze the data using one-way ANOVA followed by a post-hoc test. A significant decrease in latency to fall compared to the vehicle group indicates motor impairment.

Hypothetical Mechanism of Action

Based on the proposed hypothesis, 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride may act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and thereby reducing neuronal hyperexcitability.

Sources

- 1. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of<i>trans</i>N-Substituted Pyrrolidine Derivatives Bearing 1,2,4- triazole Ring [ouci.dntb.gov.ua]

- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. fao.org [fao.org]

- 11. nextsds.com [nextsds.com]

Application Note: 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole Hydrochloride in Drug Discovery & Organocatalysis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Structural Rationale

The compound 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is a highly versatile, bifunctional building block that has gained significant traction in both targeted drug discovery and asymmetric organocatalysis. Its structural architecture provides a unique combination of conformational rigidity, stereochemical control, and hydrogen-bonding capacity.

From a medicinal chemistry perspective, the pyrrolidine ring serves as an excellent bioisostere for proline—a critical recognition motif for various proteases and kinases. Concurrently, the 1,2,4-triazole moiety functions as a metabolically stable amide bond bioisostere and a robust hydrogen-bond donor/acceptor. The hydrochloride salt form ensures high aqueous solubility, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD) libraries [1].

Table 1: FBDD-Relevant Physicochemical Properties

| Property / Metric | Value | Relevance to Drug Discovery |

| Molecular Weight (Free Base) | 138.17 g/mol | Highly compliant with the "Rule of 3" for fragment libraries. |

| Hydrogen Bond Donors (HBD) | 2 | Facilitates strong target engagement (e.g., backbone amides). |

| Hydrogen Bond Acceptors (HBA) | 3 | Versatile coordination with active-site metals or waters. |

| LogP (Estimated) | < 1.0 | High hydrophilicity; excellent for aqueous assay screening. |

| Metabolic Stability | High | Triazole resists proteolytic cleavage unlike native amides. |

Application 1: Peptidomimetic Drug Design (Targeted Inhibition)

Pyrrolidine-triazole derivatives are extensively utilized to inhibit enzymes that recognize proline-rich sequences. A prominent example is their application as Tankyrase 1/2 (TNKS1/2) inhibitors within the Wnt signaling pathway.

Mechanistic Causality: In TNKS1, the triazole nitrogen forms a critical, high-affinity hydrogen bond with the backbone amide of Tyr1213 in the adenosine binding pocket. Simultaneously, the pyrrolidine ring directs appended hydrophobic substituents (e.g., phenyl rings) into adjacent sub-pockets, achieving low nanomolar inhibition and exquisite selectivity over other PARP family members [2].

Fig 1. Wnt/Tankyrase signaling pathway inhibition by pyrrolidine-triazole derivatives.

Protocol 1: Parallel Synthesis of Pyrrolidine-Triazole Libraries via N-Derivatization

This protocol describes the self-validating synthesis of N-alkylated/acylated derivatives for high-throughput screening.

-

Freebasing the Hydrochloride Salt:

-

Action: Suspend 3-(Pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 15 minutes at room temperature.

-

Causality: The HCl salt is highly stable for long-term storage, but the secondary amine of the pyrrolidine must be fully deprotonated to act as an effective nucleophile. DIPEA is chosen due to its non-nucleophilic nature, preventing competitive side reactions.

-

-

Electrophilic Addition:

-

Action: Cool the reaction mixture to 0 °C. Dropwise, add the desired electrophile (e.g., a substituted benzyl halide or acid chloride) (1.1 eq).

-

Causality: Low temperatures are critical to kinetically favor the alkylation/acylation of the highly nucleophilic pyrrolidine nitrogen over the less nucleophilic triazole nitrogens, preventing unwanted regioisomers.

-

-

In-Process Validation (LC-MS):

-